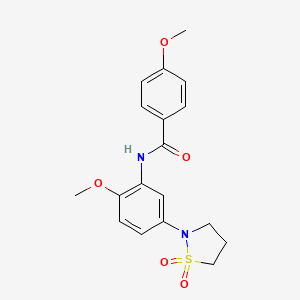

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide

描述

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is a benzamide derivative featuring a 1,1-dioxidoisothiazolidine moiety attached to a substituted phenyl ring. The compound combines a methoxy-substituted benzamide core with a sulfone-containing heterocycle (isothiazolidine dioxide), which may enhance its physicochemical stability and biological activity.

属性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-15-7-4-13(5-8-15)18(21)19-16-12-14(6-9-17(16)25-2)20-10-3-11-26(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCTULWMEQOJLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with cdk2. The interaction with CDK2 may result in the inhibition of the kinase’s activity, potentially leading to cell cycle arrest and preventing cell proliferation.

Biochemical Pathways

Given its target, it is likely to impact pathways related to cell cycle regulation and proliferation.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which influences its efficacy and safety.

生物活性

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes an isothiazolidine moiety and methoxyphenyl groups, which may contribute to its unique pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure suggests various functional groups that could interact with biological targets, leading to diverse pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, derivatives containing the isothiazolidine structure have shown activity against breast cancer cell lines by inhibiting key signaling pathways such as EGFR and HER-2. These pathways are crucial for cancer cell proliferation and survival .

Case Study: In Vitro Efficacy

In vitro assays have demonstrated that compounds with similar structural motifs can significantly inhibit the proliferation of cancer cells. For example, a related compound was shown to induce apoptosis in SK-BR-3 breast cancer cells by promoting reactive oxygen species (ROS) production and cytochrome c release, ultimately leading to cell death .

Enzyme Inhibition

The potential for enzyme inhibition is another area of interest for this compound. Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, which could provide therapeutic benefits in treating various diseases, including cancer and infectious diseases.

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. Research has indicated that some derivatives of benzamides containing isothiazolidine moieties exhibit low toxicity levels in zebrafish embryo models, suggesting a favorable safety profile for further development .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer activity against SK-BR-3 cells | TBD | Potential dual-target inhibitor |

| YH-9 (similar compound) | Induces apoptosis in cancer cells | 10 | Effective against breast cancer with low toxicity |

| Benzamide derivatives | Enzyme inhibition potential | TBD | Broad spectrum activity against various diseases |

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors associated with tumor growth and survival. The interaction with these molecular targets can disrupt critical signaling pathways, leading to reduced cell proliferation and increased apoptosis in malignant cells.

Future Research Directions

Further research is warranted to elucidate the exact biological pathways affected by this compound. Investigating its interactions with various enzymes and receptors will be essential to fully understand its therapeutic potential.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

Core Benzamide Scaffold: All compounds share a benzamide backbone, which facilitates hydrogen bonding with biological targets (e.g., enzymes or microbial proteins) .

Heterocyclic Modifications: 1,1-Dioxidoisothiazolidine (Target Compound): The sulfone group increases metabolic stability compared to non-oxidized sulfur heterocycles (e.g., thiadiazole or thiazole) . For example, thiadiazole-furan hybrids showed efficacy against P. aeruginosa , while thiazole derivatives inhibited PFOR .

Substituent Effects :

- Electron-Withdrawing Groups (Cl, F) : Enhance reactivity and target binding. For instance, chloro substituents in benzothiazole analogs may improve lipophilicity and membrane penetration .

- Sulfonyl/Triazole Hybrids : Sulfonyl groups in triazole derivatives (e.g., compounds [7–9] from ) stabilize tautomeric forms, influencing interaction with biological targets .

Analytical Characterization

- NMR/IR Spectroscopy : Confirms tautomerism in triazole-thiones (e.g., absence of C=O bands at 1663–1682 cm⁻¹ in IR) and amide conjugation in thiazole derivatives (NMR H-bond patterns) .

- MS/Elemental Analysis : Validates molecular weights and purity, critical for structure-activity relationship (SAR) studies .

Contradictions and Limitations

- While sulfone-containing compounds (e.g., the target) are hypothesized to exhibit enhanced stability, direct comparative bioactivity data with non-sulfone analogs (e.g., thiadiazoles) are lacking in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。